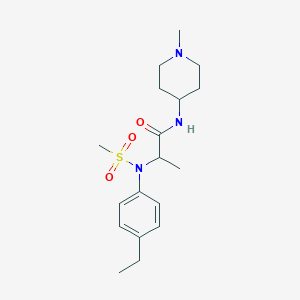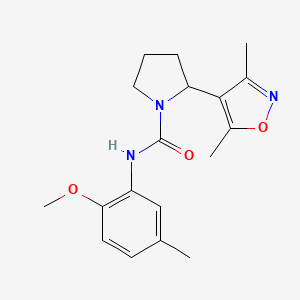![molecular formula C23H28N6O B4461614 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461614.png)
4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Descripción general
Descripción
4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to have a potent inhibitory effect on several kinases that are involved in the growth and survival of cancer cells.
Aplicaciones Científicas De Investigación
4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has been extensively studied for its potential use in cancer therapy. It has been found to have a potent inhibitory effect on several kinases, including BTK, FLT3, and AKT, which are involved in the growth and survival of cancer cells. 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been found to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Mecanismo De Acción
4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine works by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells. It specifically targets BTK, FLT3, and AKT, which are known to play a critical role in the survival and proliferation of cancer cells. By inhibiting these kinases, 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine blocks the signaling pathways that are responsible for the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells, which are critical processes for the growth and spread of cancer. Additionally, 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has been found to modulate the immune system, enhancing the ability of the body to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is its potent inhibitory effect on several kinases that are involved in the growth and survival of cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research on 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine. One of the areas of focus is the development of combination therapies that include 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine. It has been found to enhance the effectiveness of other cancer therapies, and combining it with other drugs may lead to better outcomes for cancer patients. Another area of focus is the evaluation of 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine in clinical trials. Several clinical trials are currently underway to evaluate the safety and efficacy of 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine in cancer patients. Finally, there is a need for further research on the mechanism of action of 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, which may lead to the identification of new targets for cancer therapy.
Conclusion:
In conclusion, 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a promising candidate for cancer therapy due to its potent inhibitory effect on several kinases that are involved in the growth and survival of cancer cells. It has shown promising results in preclinical studies and has the potential to enhance the effectiveness of other cancer therapies. However, further research is needed to evaluate its safety and efficacy in clinical trials and to identify new targets for cancer therapy.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-17-25-20(16-21(26-17)29-11-5-10-24-29)27-12-14-28(15-13-27)22(30)18-6-8-19(9-7-18)23(2,3)4/h5-11,16H,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRKRTKPBIHNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4461534.png)
![N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4461540.png)


![3-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4461562.png)
![N,3-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461580.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-3-piperidinecarboxamide](/img/structure/B4461600.png)
![2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4461607.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4461611.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461619.png)
![2-[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]isonicotinonitrile](/img/structure/B4461621.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)cyclohexanecarboxylic acid](/img/structure/B4461630.png)
![N-(3-chlorophenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461633.png)